1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol
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Overview
Description
1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a 3-chlorophenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-chlorophenylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(((3-Chlorophenyl)amino)methyl)cyclohexanone.
Reduction: Formation of 1-(((3-Chlorophenyl)amino)methyl)cyclohexanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ketamine: 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, used as an anesthetic and analgesic.
Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.
3-Chlorophenylamine: A precursor in the synthesis of the compound.
Uniqueness
1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring, hydroxyl group, and 3-chlorophenylamino methyl group makes it a versatile compound for various applications .
Biological Activity
1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol is a compound with significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a chlorophenyl group, which is crucial for its biological interactions. The cyclohexanol moiety contributes to its solubility and stability in biological systems.
This compound exhibits several biochemical properties:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism in the liver. This interaction can influence the pharmacokinetics of other drugs administered concurrently.
- Cellular Effects : It modulates cell signaling pathways by affecting receptor activity and enzyme functions involved in signal transduction.
- Stability : Under standard laboratory conditions, the compound remains stable; however, it may degrade under prolonged exposure to light or heat.
The mechanism of action involves binding to specific molecular targets, including enzymes and receptors. The interactions can be categorized as follows:
- Competitive Inhibition : The compound may act as a competitive inhibitor by binding to the active sites of target enzymes, thus preventing substrate access.
- Allosteric Modulation : It can also bind to allosteric sites, leading to conformational changes in enzymes that alter their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, with minimal inhibitory concentrations (MICs) indicating potent activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Helicobacter pylori | 32 |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized below:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
PC-3 | 30 |
Caco2 | 20 |
The IC50 values indicate that the compound exhibits moderate cytotoxicity, making it a potential candidate for further development in cancer therapeutics .
Case Study 1: Antibacterial Efficacy
A study conducted on derivatives of this compound showed enhanced antibacterial activity against drug-resistant strains of bacteria. The derivatives were synthesized and tested for their MIC values, revealing that modifications to the chlorophenyl group significantly affected potency.
Case Study 2: Analgesic Properties
Research has indicated that similar compounds exhibit analgesic effects without significant toxicity. For instance, derivatives similar to this compound were tested in pain models, demonstrating effective pain relief comparable to conventional analgesics .
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[(3-chloroanilino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18ClNO/c14-11-5-4-6-12(9-11)15-10-13(16)7-2-1-3-8-13/h4-6,9,15-16H,1-3,7-8,10H2 |
InChI Key |
JIBRZYZKSVWKED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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